Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. The presence of the fluorine atom at the 8th position and the carboxylate ester group makes it a unique and valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common synthetic route involves the cyclization of methyl 2-aminopyridine-3-formate with ethyl bromopyruvate. This reaction typically requires a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.
Electrophilic Fluorination: Another method involves the electrophilic fluorination of imidazoheterocycles using Selectfluor as a fluorine source. This reaction is optimized using response surface analysis (RSA) to achieve high yields.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high yield. The choice of reagents, solvents, and reaction conditions is carefully controlled to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as this compound with reduced fluorine content.
Substitution Products: Substituted derivatives with different functional groups at various positions on the ring.
Scientific Research Applications
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 6-chloro-3-imidazo[1,2-b]pyridazine-2-carboxylate. These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents attached to the ring. The presence of different halogens (fluorine, bromine, chlorine) and variations in the carboxylate group contribute to their unique properties and applications.
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Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIHOAPJLWZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857514 | |
Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-88-6 | |
Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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